molecular formula C24H23ClO4S B5140205 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone

1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone

Cat. No. B5140205
M. Wt: 443.0 g/mol
InChI Key: GAVGLKMTUCJQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone, also known as CPSP or Propionyl Chloride, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 409.92 g/mol. In

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been found to have various biochemical and physiological effects. In animal studies, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. Additionally, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone in lab experiments is its high purity and availability. Additionally, the synthesis method for 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone is relatively simple and can be optimized for high yield. However, one limitation of using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone is its potential toxicity, which can pose a risk to researchers if not handled properly.

Future Directions

There are numerous future directions for research on 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone. One potential direction is the development of new pharmaceuticals and agrochemicals using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone as a precursor. Additionally, further studies on the mechanism of action of 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone could lead to the development of new treatments for cognitive disorders and pain. Furthermore, the development of new analytical methods for the detection of drugs and other compounds using 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone could have important applications in forensic science and drug testing.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone involves the reaction of 4-chloroacetophenone with phenylsulfonyl chloride and 4-propoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized for high yield and purity, making 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone readily available for research purposes.

Scientific Research Applications

1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been found to have a wide range of potential applications in scientific research. It has been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals. Additionally, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been studied for its potential use as a reagent in organic synthesis, particularly in the preparation of chiral compounds. Furthermore, 1-(4-chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)-1-propanone has been used in the development of new analytical methods for the detection of drugs and other compounds.

properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-propoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO4S/c1-2-16-29-21-14-10-19(11-15-21)24(30(27,28)22-6-4-3-5-7-22)17-23(26)18-8-12-20(25)13-9-18/h3-15,24H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGLKMTUCJQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one

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